molecular formula C19H23NO4 B058035 Erythrartine CAS No. 51666-26-3

Erythrartine

Cat. No. B058035
CAS RN: 51666-26-3
M. Wt: 329.4 g/mol
InChI Key: QWWCVLZNFFVFTR-AXHNFQJDSA-N
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Description

Erythrartine is an alkaloid isolated from the flowers of Erythrina mulungu, a plant known for its pharmacological properties. The isolation and structural determination of erythrartine, alongside other alkaloids such as erysotrine and hypaphorine, contribute to the understanding of the chemical diversity and potential therapeutic applications of Erythrina species alkaloids. Spectroscopic analysis and partial synthesis have been instrumental in elucidating the structure of erythrartine and its analogs, erysotrine-N-oxide and erythrartine-N-oxide (Sarragiotto, Filho, & Marsaioli, 1981).

Synthesis Analysis

The synthesis of erythrartine and related alkaloids often employs complex methodologies that highlight the intricate nature of these compounds. One notable approach is the enantioselective total synthesis of ent-erythramine, a process that involves several key steps including Suzuki-Miyaura cross-coupling, silver(I)-induced electrocyclic ring opening, and radical-addition/elimination sequences. This method underscores the challenges and creativity required in the synthesis of erythrina alkaloids, offering a pathway not only to erythrartine but also to its epimers and related compounds (Stanislawski, Willis, & Banwell, 2007).

Molecular Structure Analysis

Erythrartine's molecular structure is characterized by its complex erythrinan skeleton, which has been the focus of various synthetic strategies aiming to replicate or modify its framework. Studies such as the concise synthesis of the Erythrina alkaloid 3-demethoxyerythratidinone demonstrate the synthetic accessibility of the erythrinane skeleton via combined rhodium catalysis, showcasing the potential for efficient synthetic routes to erythrartine and its derivatives (Joo, David, Yuan, & Lee, 2010).

Chemical Reactions and Properties

Erythrartine participates in various chemical reactions reflective of its alkaloid nature. The oxidation of erysotramidine to produce erythrartine demonstrates the reactivity of the erythrinan skeleton towards oxidative conditions, providing insights into its chemical properties and potential modifications for enhancing pharmacological activity (Isobe, Mohri, Suzuki, Haruna, Itô, Hosoi, & Tsuda, 1991).

Scientific Research Applications

Application 1: Anticonvulsant Effects

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : Erythrartine, an erythrinan alkaloid from Erythrina verna, has been investigated for its potential anticonvulsant effects . This research was motivated by the fact that some anxiolytic drugs can be useful in the management of epileptic seizures .
  • Methods of Application or Experimental Procedures : Experiments were performed using different concentrations of erythrartine injected via intracerebroventricular in rats submitted to pilocarpine, kainic acid, pentylenetetrazol or picrotoxin-induced seizures . The rotarod test was performed to verify the effects of erythrartine on animal motor coordination .
  • Results or Outcomes : The data showed for the first time that erythrartine prevented the occurrence of seizures induced by all of the chemoconvulsants tested and did not affect locomotor performance neither produced sedative effect on animals .

Application 2: Central Nervous System Activities

  • Specific Scientific Field : Neuroscience
  • Summary of the Application : Erythrinan alkaloids have shown a considerable bias towards central nervous system and related activities . This includes potential applications in the treatment of neurological disorders such as epilepsy .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific disorder being treated. In general, these alkaloids could be administered in a variety of ways, including orally or intravenously .
  • Results or Outcomes : While specific results or outcomes would depend on the specific disorder being treated, research has generally shown that Erythrinan alkaloids can have a significant impact on central nervous system activity .

Application 3: Antiprotozoal Effects

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : Erythrinan alkaloids have been reported to have antiprotozoal effects . This suggests potential applications in the treatment of diseases caused by protozoa.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific disease being treated. In general, these alkaloids could be administered in a variety of ways, including orally or intravenously .
  • Results or Outcomes : While specific results or outcomes would depend on the specific disease being treated, research has generally shown that Erythrinan alkaloids can have a significant impact on protozoa .

Application 4: Antifeedant and Insecticidal Effects

  • Specific Scientific Field : Entomology
  • Summary of the Application : Erythrinan alkaloids have been reported to have antifeedant and insecticidal effects . This suggests potential applications in pest control and agriculture.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific pest being targeted. In general, these alkaloids could be administered in a variety of ways, including as a spray or in bait .
  • Results or Outcomes : While specific results or outcomes would depend on the specific pest being targeted, research has generally shown that Erythrinan alkaloids can have a significant impact on insects .

Application 5: Cytotoxic Effects

  • Specific Scientific Field : Oncology
  • Summary of the Application : Erythrinan alkaloids have been reported to have cytotoxic effects . This suggests potential applications in the treatment of cancer.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific type of cancer being treated. In general, these alkaloids could be administered in a variety of ways, including orally or intravenously .
  • Results or Outcomes : While specific results or outcomes would depend on the specific type of cancer being treated, research has generally shown that Erythrinan alkaloids can have a significant impact on cancer cells .

Application 6: Antifungal and Antiviral Effects

  • Specific Scientific Field : Microbiology
  • Summary of the Application : Erythrinan alkaloids have been reported to have antifungal and antiviral effects . This suggests potential applications in the treatment of fungal and viral infections.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific infection being treated. In general, these alkaloids could be administered in a variety of ways, including orally or topically .
  • Results or Outcomes : While specific results or outcomes would depend on the specific infection being treated, research has generally shown that Erythrinan alkaloids can have a significant impact on fungi and viruses .

Safety And Hazards

Erythrartine is intended for R&D use only and is not for medicinal, household, or other use . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

Erythrartine has shown promising results in preventing seizures, which suggests potential for future research in the field of epilepsy treatment . Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.

properties

IUPAC Name

(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWCVLZNFFVFTR-AXHNFQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythrartine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
H Tanaka, H Hattori, T Tanaka, E Sakai… - Journal of natural …, 2008 - Springer
… From the results, it was observed that erythrartine (4) exhibited the highest antioxidant activity among all alkaloids followed by erysotramidine (5). All other compounds showed a weak …
Number of citations: 33 link.springer.com
RRT Majinda - Progress in the Chemistry of Organic Natural Products …, 2018 - Springer
The period of the past 5 years has witnessed a remarkable increase in all of the number, structural variety, and complexity of erythrinan alkaloids reported. This structural diversity …
Number of citations: 15 link.springer.com
K ISOBE, K MOHRI, N TAKEDA, K SUZUKI… - Chemical and …, 1994 - jstage.jst.go.jp
Oxidation of 8-oxoerythrinan and 8-oxo-1, 7-cycloerythrinan derivatives with Zmol eq of ceric ammonium nitrate in alcohols or acetic acid gave the corresponding 11 [i-alkoxy or acetoxy …
Number of citations: 20 www.jstage.jst.go.jp
SL Dos Reis, EA Gelfuso, AL Fachin… - Journal of Pharmacy …, 2021 - academic.oup.com
… Erythrartine is a chemical analogue of the … , erythrartine was not evaluated for its antiepileptic potential. [4, 5, 7] Therefore, the aim of this work was to investigate the effects of erythrartine …
Number of citations: 2 academic.oup.com
SF Dyke, SN Quessy - The alkaloids: chemistry and physiology, 1981 - Elsevier
… collected in Egypt resulted in the isolation of an alkaloid (CI9H,,NO,) to which the name erythrartine was given. Erythrartine was deduced to be 1 l-hydroxyerysotrine (18) on …
Number of citations: 121 www.sciencedirect.com
BF Juma, RRT Majinda - Phytochemistry, 2004 - Elsevier
… The data obtained for compound 3 (Table 1) thus agreed with those of the compound reported as (+) erythrartine N-oxide whose C-11 hydroxyl group was erroneously assigned the β-…
Number of citations: 115 www.sciencedirect.com
Y Tsuda, T Sano - The Alkaloids: Chemistry and Pharmacology, 1996 - Elsevier
… herbacea gave erysotrine (1) and erythrartine 5, 10 and the bark of E. blakei gave 1 and … N-Oxides of erysotrine and erythrartine 2, 6 were isolated from the flowers of E. mulungu, …
Number of citations: 68 www.sciencedirect.com
AS Chawla, VK Kapoor - Alkaloids: chemical and biological perspectives, 1995 - Elsevier
… The occurrence of erythrartine from E. herbacea [77] and E. xbidwillii [76] has been … [37] reported the isolation of 11-hydroxyerysotrine (erythrartine, 14), which subsequently has also …
Number of citations: 44 www.sciencedirect.com
M Soto-Hernandez, AH Jackson - Planta Medica, 1994 - thieme-connect.com
… The novel alkaloid erythrartine N-oxide has been isolated from F. berteroana and … was erythrartine N-oxide (16). Confirmation was obtained by treatment of erythrartine (IS) with m- …
Number of citations: 46 www.thieme-connect.com
K Isobe, K Mohri, K Suzuki, M Haruna… - Heterocycles …, 1991 - pascal-francis.inist.fr
Synthesis of 11β-hydroxy erythrina alkaloid, erythrartine, and its O-acetate (erythrascine?) … Synthesis of 11β-hydroxy erythrina alkaloid, erythrartine, and its O-acetate (erythrascine?) …
Number of citations: 8 pascal-francis.inist.fr

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